![molecular formula C18H22N2O3S B4014538 N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4014538.png)
N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Description
Synthesis Analysis
The synthesis of N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide and related compounds often involves multiple steps, including the reduction of nitro compounds, coupling reactions with cyclic-1,3-diketones, and aromatic aldehydes. For example, 4-Amino-N-(4-sulfamoylphenyl)benzamide was synthesized by reducing 4-nitro-N-(4-sulfamoylphenyl)benzamide, showcasing the intricate steps involved in the synthesis of such compounds (Ulus et al., 2013).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been extensively studied using techniques like Density Functional Theory (DFT). For instance, the molecule N-((4-aminophenyl)sulfonyl)benzamide was optimized using DFT to analyze its vibrational frequency, potential energy distribution, and electronic properties (FazilathBasha et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide and its analogs typically explore their reactivity and potential as inhibitors for various enzymes. For instance, novel acridine and bis acridine sulfonamides showed inhibitory activity against carbonic anhydrase isoforms, demonstrating the chemical reactivity and potential application of these compounds in medicinal chemistry (Ulus et al., 2013).
properties
IUPAC Name |
N-butyl-2-[(4-methylphenyl)sulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-4-13-19-18(21)16-7-5-6-8-17(16)20-24(22,23)15-11-9-14(2)10-12-15/h5-12,20H,3-4,13H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAVNOYVMTTWJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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